molecular formula C15H13N5OS B12125932 6-(4-Methoxyphenyl)-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-Methoxyphenyl)-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B12125932
M. Wt: 311.4 g/mol
InChI Key: QWEYSLKCVPGYSE-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring, makes it a promising candidate for various scientific research applications.

Preparation Methods

The synthesis of 6-(4-Methoxyphenyl)-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 4-methoxyphenylhydrazine with pyridine-3-carboxylic acid hydrazide in the presence of phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

6-(4-Methoxyphenyl)-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-(4-Methoxyphenyl)-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(4-Methoxyphenyl)-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to bind to bacterial DNA, thereby inhibiting DNA replication and transcription . In cancer cells, the compound induces apoptosis by activating caspase pathways and disrupting mitochondrial function .

Comparison with Similar Compounds

Similar compounds to 6-(4-Methoxyphenyl)-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include other triazolothiadiazoles such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C15H13N5OS

Molecular Weight

311.4 g/mol

IUPAC Name

6-(4-methoxyphenyl)-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H13N5OS/c1-21-12-6-4-10(5-7-12)14-19-20-13(17-18-15(20)22-14)11-3-2-8-16-9-11/h2-9,14,19H,1H3

InChI Key

QWEYSLKCVPGYSE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2NN3C(=NN=C3S2)C4=CN=CC=C4

Origin of Product

United States

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